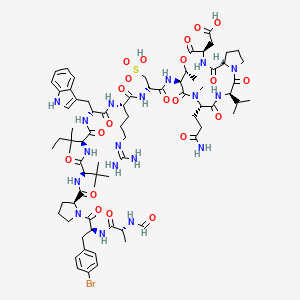
polydiscamide B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
polydiscamide B is a natural product found in Ircinia with data available.
Aplicaciones Científicas De Investigación
Agonist Activity in Pain Modulation
Polydiscamide B, along with its variants C and D, were isolated from a marine sponge of the Ircinia species. These compounds have been shown to exhibit potent agonist activity against the human sensory neuron-specific G protein-coupled receptor (SNSR). This receptor plays a critical role in the modulation of pain. Polydiscamide B and its derivatives are significant as they represent the first examples of nonendogenous human SNSR agonists, indicating potential applications in pain management and neurological research (Feng et al., 2008).
Synthetic Production for Research
The complexity of polydiscamide B and its structural variants has intrigued scientists, leading to efforts in their total synthesis. A significant development in this area was the first total synthesis of Polydiscamides B, C, and D. This was achieved through a convergent native chemical ligation-oxidation strategy, demonstrating the feasibility of synthetic production for further research and potential therapeutic applications (Santhakumar & Payne, 2014).
Cancer Research Applications
Another related compound, Polydiscamide A, was found to inhibit the in vitro proliferation of human lung cancer cells (A549 cell line). This suggests that polydiscamide B and its analogs could be relevant in cancer research, particularly concerning their potential anti-proliferative effects on certain cancer cell lines (Gulavita et al., 1992).
Propiedades
Nombre del producto |
polydiscamide B |
|---|---|
Fórmula molecular |
C75H109BrN18O21S |
Peso molecular |
1710.7 g/mol |
Nombre IUPAC |
2-[(3R,6S,9S,10R,13R,16S)-6-(3-amino-3-oxopropyl)-9-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-1-[(2S)-3-(4-bromophenyl)-2-[[(2R)-2-formamidopropanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3,3-dimethylbutanoyl]amino]-3,3-dimethylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-sulfopropanoyl]amino]-7,10-dimethyl-2,5,8,12,15-pentaoxo-3-propan-2-yl-11-oxa-1,4,7,14-tetrazabicyclo[14.3.0]nonadecan-13-yl]acetic acid |
InChI |
InChI=1S/C75H109BrN18O21S/c1-12-75(9,10)59(91-67(106)58(74(6,7)8)90-66(105)53-22-16-30-93(53)69(108)48(85-60(99)39(4)82-37-95)32-41-23-25-43(76)26-24-41)68(107)84-47(33-42-35-81-45-19-14-13-18-44(42)45)62(101)83-46(20-15-29-80-73(78)79)61(100)87-50(36-116(112,113)114)63(102)89-57-40(5)115-72(111)49(34-55(97)98)86-65(104)52-21-17-31-94(52)71(110)56(38(2)3)88-64(103)51(27-28-54(77)96)92(11)70(57)109/h13-14,18-19,23-26,35,37-40,46-53,56-59,81H,12,15-17,20-22,27-34,36H2,1-11H3,(H2,77,96)(H,82,95)(H,83,101)(H,84,107)(H,85,99)(H,86,104)(H,87,100)(H,88,103)(H,89,102)(H,90,105)(H,91,106)(H,97,98)(H4,78,79,80)(H,112,113,114)/t39-,40-,46+,47-,48+,49-,50-,51+,52+,53+,56-,57+,58+,59-/m1/s1 |
Clave InChI |
SVMYZZWGWZMWMH-SRZFOLISSA-N |
SMILES isomérico |
CCC(C)(C)[C@@H](C(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@H](CS(=O)(=O)O)C(=O)N[C@H]3[C@H](OC(=O)[C@H](NC(=O)[C@@H]4CCCN4C(=O)[C@H](NC(=O)[C@@H](N(C3=O)C)CCC(=O)N)C(C)C)CC(=O)O)C)NC(=O)[C@@H](C(C)(C)C)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CC6=CC=C(C=C6)Br)NC(=O)[C@@H](C)NC=O |
SMILES canónico |
CCC(C)(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCN=C(N)N)C(=O)NC(CS(=O)(=O)O)C(=O)NC3C(OC(=O)C(NC(=O)C4CCCN4C(=O)C(NC(=O)C(N(C3=O)C)CCC(=O)N)C(C)C)CC(=O)O)C)NC(=O)C(C(C)(C)C)NC(=O)C5CCCN5C(=O)C(CC6=CC=C(C=C6)Br)NC(=O)C(C)NC=O |
Sinónimos |
polydiscamide B |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








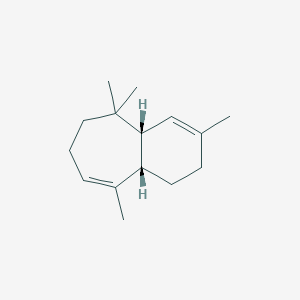

![(R)-[(2S,4R,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid](/img/structure/B1262608.png)
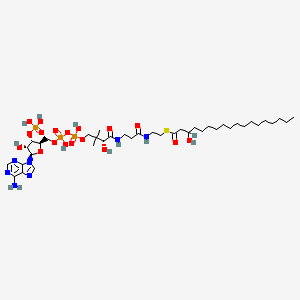
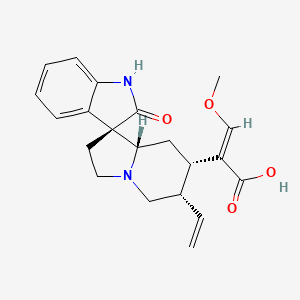
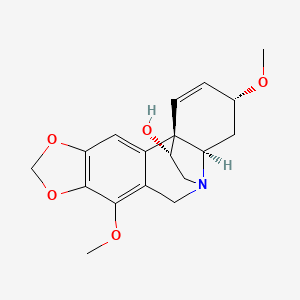
![(2Z,6E)-7-[(5R,5aR,6S,8aS)-3-(methoxycarbonylamino)-6-methyl-4-oxo-5a,6,7,8,8a,9-hexahydro-5H-cyclopenta[g]thiochromen-5-yl]-3-methylhepta-2,6-dienoic acid](/img/structure/B1262614.png)
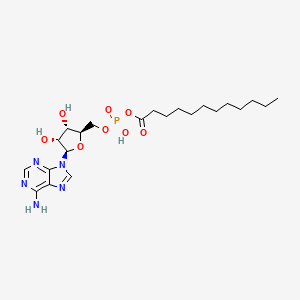
![2-[7-(3,3-dimethyl-1-octadecyl-1,3-dihydro-2H-indol-2-ylidene)hepta-1,3,5-trien-1-yl]-3,3-dimethyl-1-octadecyl-3H-indolium](/img/structure/B1262616.png)